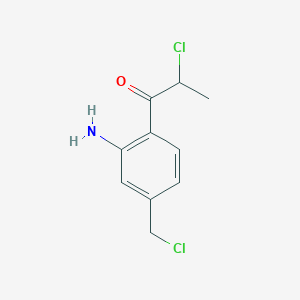![molecular formula C28H19BrN2O B14075683 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroimidazole core, which is a fused ring system, and is substituted with bromophenyl and methoxyphenyl groups. These substitutions contribute to its distinct chemical behavior and potential utility in advanced material science and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of 4-bromobenzaldehyde and 4-methoxybenzaldehyde with a suitable amine, followed by cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reaction. The choice of solvents, temperature control, and purification methods are crucial to achieving the desired product on an industrial scale.
化学反应分析
Types of Reactions: 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenanthroimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents in place of the bromine atom.
科学研究应用
2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The phenanthroimidazole core can interact with various biological receptors or enzymes, potentially modulating their activity. The bromophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
相似化合物的比较
2-(2-Bromophenyl)-4-(4-methoxyphenyl)-1H-imidazole: Shares structural similarities but differs in the position of the bromophenyl group.
Phenanthro[9,10-d]triazole derivatives: These compounds have a triazole ring instead of an imidazole ring, leading to different chemical properties and applications.
Uniqueness: 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole is unique due to its specific substitution pattern and the presence of both bromophenyl and methoxyphenyl groups. This combination imparts distinct electronic and steric properties, making it valuable for various applications in material science and medicinal chemistry.
属性
分子式 |
C28H19BrN2O |
|---|---|
分子量 |
479.4 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3-(4-methoxyphenyl)phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C28H19BrN2O/c1-32-21-16-14-20(15-17-21)31-27-25-9-5-3-7-23(25)22-6-2-4-8-24(22)26(27)30-28(31)18-10-12-19(29)13-11-18/h2-17H,1H3 |
InChI 键 |
DYBJFUXHRFXNMX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C5=CC=CC=C53)N=C2C6=CC=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


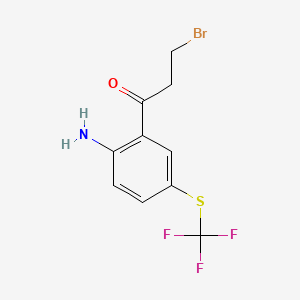
![2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14075611.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
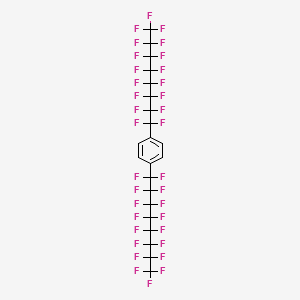

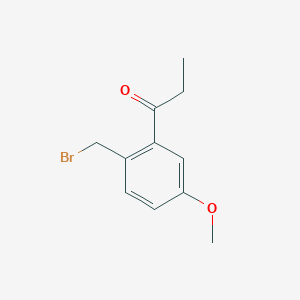
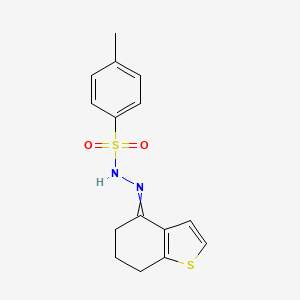
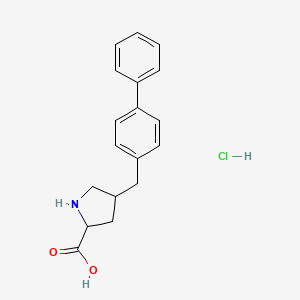
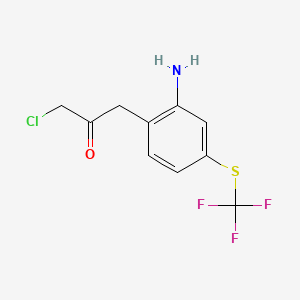
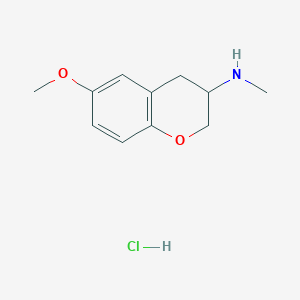
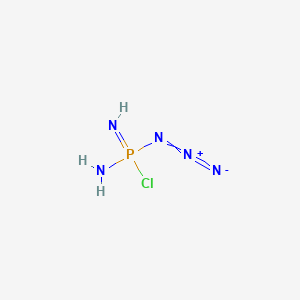
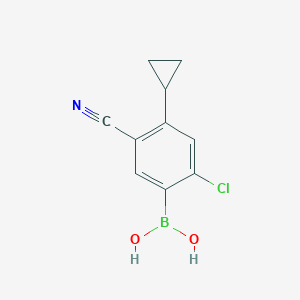
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
